molecular formula C15H22ClN3 B12227857 benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine

benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B12227857
M. Wt: 279.81 g/mol
InChI Key: ARABMPBFNJSEEL-UHFFFAOYSA-N
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Description

Benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine is a nitrogen-containing organic compound featuring a benzyl group attached to an amine, which is further linked to a pyrazole ring substituted with an isobutyl group. Its molecular structure combines aromatic (benzyl) and aliphatic (isobutyl) moieties, along with a pyrazole heterocycle.

Properties

Molecular Formula

C15H22ClN3

Molecular Weight

279.81 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)pyrazol-3-yl]methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C15H21N3.ClH/c1-13(2)12-18-9-8-15(17-18)11-16-10-14-6-4-3-5-7-14;/h3-9,13,16H,10-12H2,1-2H3;1H

InChI Key

ARABMPBFNJSEEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=N1)CNCC2=CC=CC=C2.Cl

Origin of Product

United States

Chemical Reactions Analysis

Oxidation and Reduction

  • Oxidation : The amine group can undergo oxidation to form imine derivatives, potentially using oxidizing agents like potassium permanganate.

  • Reduction : Double bonds (if present) may be reduced using agents such as sodium borohydride, though the target compound lacks inherent unsaturation in the pyrazole ring.

Substitution Reactions

  • N-Alkylation/Acylation : The primary amine group is reactive, enabling substitution with alkyl halides or acylating agents (e.g., acyl chlorides) to form secondary amines or amides.

  • Pyrazole Ring Functionalization : While not explicitly detailed in sources, pyrazole derivatives often undergo electrophilic substitution at the 3- or 5-positions, depending on directing groups .

Structural Analysis and Reactivity

The compound’s structure, featuring a benzyl group and isobutyl substituent on the pyrazole ring, influences its reactivity:

  • Steric Effects : The bulky isobutyl group may hinder certain reactions at the pyrazole’s 3-position.

  • Electron Donating Groups : The isobutyl substituent could activate the pyrazole ring for electrophilic attack .

Analytical Methods

  • NMR Spectroscopy : Used to confirm structural integrity (e.g., proton shifts for aromatic and aliphatic regions).

  • HRMS : Employs ESI to verify molecular weight and purity .

Future Research Directions

  • Targeted Substitution : Exploring selective functionalization of the pyrazole ring’s 3-position.

  • Biological Profiling : Elucidating enzyme-binding affinities and therapeutic potential.

This synthesis-focused analysis highlights reductive amination as the central reaction, supported by oxidation/reduction and substitution pathways. Structural comparisons underscore steric and electronic influences on reactivity, guiding further optimization efforts.

Mechanism of Action

The mechanism of action of benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can activate the metal center, enhancing its catalytic properties. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use .

Comparison with Similar Compounds

Isobutyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine

  • Structural Differences : Replaces the benzyl group with a second isobutyl group on the amine.
  • Key Properties: Increased hydrophobicity due to the absence of an aromatic ring.

3-(1-Methyl-1H-pyrazol-3-yl)benzenamine

  • Structural Differences : Features a benzenamine (aniline) backbone with a methyl-substituted pyrazole instead of the benzyl-isobutyl-amine group.
  • Key Properties: Electron-withdrawing pyrazole may reduce amine reactivity compared to the target compound. Potential use in polymer chemistry or as a ligand in coordination complexes due to the aniline moiety .

Activated Methyl Diethanol Amine (aMDEA)-Impregnated Mesoporous Carbon

  • Structural Differences : Tertiary amine (MDEA) supported on mesoporous carbon, contrasting with the primary amine in the target compound.
  • Key Properties :
    • High CO2 adsorption capacity (2.63 mmol/g) due to amine-CO2 chemisorption.
    • Reduced surface area (43% decrease) after MDEA impregnation, but enhanced adsorption via chemical interactions .
  • Applications : Effective for CO2 capture in industrial emissions.

Piperidinium-Benzyl Derivatives

  • Structural Differences : Piperidinium ring substituted with benzyl groups, differing from the pyrazole-amine structure.
  • Key Properties: Enhanced hydrophobicity and steric bulk due to the benzyl group. Potential use in ionic liquids or surfactants .

Comparative Data Table

Compound Name Amine Type Key Functional Groups CO2 Adsorption (mmol/g) Notable Applications
Benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine Primary Benzyl, pyrazole, isobutyl Not reported Catalysis, pharmaceuticals
Isobutyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine Primary Isobutyl, pyrazole Not reported Hydrophobic materials
3-(1-Methyl-1H-pyrazol-3-yl)benzenamine Primary Benzenamine, pyrazole Not reported Polymer chemistry
aMDEA-impregnated mesoporous carbon Tertiary (MDEA) Mesoporous carbon, MDEA 2.63 CO2 capture

Research Findings and Implications

  • Amine Functionality : Primary amines (as in the target compound) generally exhibit higher reactivity than tertiary amines (e.g., MDEA) but may suffer from steric hindrance due to bulky substituents like isobutyl .
  • Adsorption Performance : MDEA-based materials achieve high CO2 adsorption (2.63 mmol/g) via chemisorption, whereas the target compound’s adsorption capacity remains unexplored. Its benzyl group could enhance stability but reduce amine accessibility .
  • Structural Insights : Crystallography tools like SHELX (used in analogous studies) could resolve the target compound’s molecular packing and bond angles, aiding in property prediction .

Biological Activity

Benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the molecular formula C13H18N3C_{13}H_{18}N_{3}. Its structure features a benzyl group attached to a pyrazole moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
7dMDA-MB-2311.0Apoptosis induction, caspase activation
10cHepG22.5Cell cycle arrest
25Raji25.2Cytotoxicity via CDK2 inhibition

These findings suggest that this compound may share similar properties, potentially acting as a microtubule-destabilizing agent or inducing apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Studies indicate that pyrazole derivatives can exhibit significant antibacterial and antifungal properties, making them candidates for further development in treating infectious diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:

  • Synthesis and Evaluation : Research has demonstrated that modifications to the pyrazole ring can enhance biological activity. For example, compounds with specific substituents showed improved potency against cancer cell lines compared to their unsubstituted counterparts .
  • In Vivo Studies : In vivo evaluations have indicated that certain pyrazole derivatives can inhibit tumor growth in animal models. These studies are crucial for understanding the therapeutic potential and safety profiles of such compounds before clinical trials .
  • Molecular Modeling : Computational studies have provided insights into the binding interactions between pyrazole derivatives and their molecular targets, aiding in the design of more potent analogs .

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